Suc-Gly-Pro-pNA

Description

Properties

IUPAC Name |

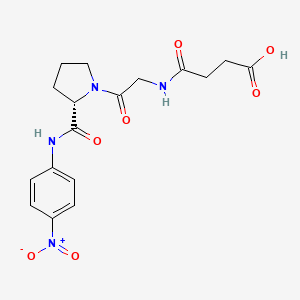

4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJOBHXJPRQCGO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Suc-Gly-Pro-pNA principle of action

An In-depth Technical Guide on the Principle of Action of Suc-Gly-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action

This compound (Succinyl-Glycyl-L-Prolyl-p-nitroanilide) is a synthetic chromogenic substrate designed for the specific and sensitive measurement of prolyl endopeptidase (PEP) activity. PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within a polypeptide chain.

The fundamental principle of this substrate lies in the enzymatic release of a chromophore, p-nitroanilide (pNA). In its intact peptide form, this compound is colorless. However, upon hydrolysis of the prolyl-p-nitroanilide bond by PEP, free p-nitroanilide is liberated. This released pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the activity of the prolyl endopeptidase in the sample. The N-terminal succinyl group blocks the substrate from being cleaved by aminopeptidases, such as dipeptidyl peptidase IV (DPP IV), thus ensuring specificity for endopeptidases.

Enzymatic Reaction

The enzymatic reaction catalyzed by prolyl endopeptidase using this compound as a substrate is a hydrolysis reaction. The enzyme recognizes the proline residue and cleaves the amide bond between the carboxyl group of proline and the amino group of p-nitroanilide.

Reaction:

This compound + H₂O --(Prolyl Endopeptidase)--> Suc-Gly-Pro + p-nitroanilide

The release of p-nitroanilide is the quantifiable event that allows for the determination of enzyme activity.

Data Presentation: Physicochemical and Kinetic Parameters

Quantitative data for the interaction of prolyl endopeptidase with this compound and analogous substrates are summarized below. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Molecular Weight | ~426.42 g/mol | This compound | N/A | [1] |

| Optimal pH | ~6.5 - 8.0 | Z-Gly-Pro-pNA | Flavobacterium sp. | [2] |

| Optimal Temperature | ~37 °C | Z-Gly-Pro-pNA | Flavobacterium sp. | [2] |

| K_m | 0.81 mM | Z-Gly-Pro-pNA | Aeromonas punctata PEP | [3] |

| k_cat | 505 s⁻¹ | Z-Gly-Pro-pNA | Aeromonas punctata PEP | [3] |

| k_cat/K_m | 623 s⁻¹mM⁻¹ | Z-Gly-Pro-pNA | Aeromonas punctata PEP | [3] |

| K_m | 0.44 mM | Suc-Ala-Pro-pNA | Flavobacterium meningosepticum PEP | [4] |

| k_cat | 100 s⁻¹ | Suc-Ala-Pro-pNA | Flavobacterium meningosepticum PEP | [4] |

| k_cat/K_m | 227 s⁻¹mM⁻¹ | Suc-Ala-Pro-pNA | Flavobacterium meningosepticum PEP | [4] |

| K_m | 0.11 mM | Suc-Ala-Pro-pNA | Myxococcus xanthus PEP | [4] |

| k_cat | 78 s⁻¹ | Suc-Ala-Pro-pNA | Myxococcus xanthus PEP | [4] |

| k_cat/K_m | 709 s⁻¹mM⁻¹ | Suc-Ala-Pro-pNA | Myxococcus xanthus PEP | [4] |

| K_m | 0.22 mM | Suc-Ala-Pro-pNA | Sphingomonas capsulata PEP | [4] |

| k_cat | 90 s⁻¹ | Suc-Ala-Pro-pNA | Sphingomonas capsulata PEP | [4] |

| k_cat/K_m | 409 s⁻¹mM⁻¹ | Suc-Ala-Pro-pNA | Sphingomonas capsulata PEP | [4] |

Experimental Protocols

The following is a generalized protocol for a prolyl endopeptidase activity assay using this compound. Specific concentrations and incubation times may need to be optimized for the particular enzyme and experimental setup.

Reagents and Buffers

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5 (or PBS, pH 7.4).

-

Substrate Stock Solution: 10 mM this compound dissolved in DMSO or a 1:1 mixture of DMSO and assay buffer. Due to potential solubility issues, ensure the substrate is fully dissolved.

-

Enzyme Solution: A purified or partially purified preparation of prolyl endopeptidase diluted in assay buffer to a concentration that yields a linear rate of pNA release over the desired time course.

-

Stopping Reagent (Optional): 1 M Acetate buffer, pH 4.0. This is useful for endpoint assays.

Assay Procedure (Kinetic Assay)

-

Prepare the reaction mixture: In a 96-well microplate or a cuvette, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration (e.g., 100 µM).

-

Pre-incubate: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction: Add the enzyme solution to the reaction mixture and mix quickly.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

-

Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for p-nitroanilide at 405 nm (ε ≈ 9,620 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation.

Assay Procedure (Endpoint Assay)

-

Prepare reaction tubes: To individual tubes, add the assay buffer and substrate solution.

-

Pre-incubate: Equilibrate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction: Add the enzyme solution to each tube and start a timer.

-

Incubate: Allow the reaction to proceed for a fixed period (e.g., 15 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction: Add the stopping reagent to each tube to quench the enzymatic reaction.

-

Measure absorbance: Read the absorbance of each sample at 405 nm.

-

Create a standard curve: A standard curve using known concentrations of free p-nitroanilide should be prepared to accurately quantify the amount of product formed.

Mandatory Visualizations

Diagram 1: Enzymatic Cleavage of this compound

Caption: Enzymatic hydrolysis of this compound by prolyl endopeptidase.

Diagram 2: Experimental Workflow for Kinetic Assay

References

The Hydrolysis of Suc-Gly-Pro-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of hydrolysis of the chromogenic substrate N-Succinyl-Glycyl-L-Proline-p-nitroanilide (Suc-Gly-Pro-pNA). This document is intended for researchers, scientists, and drug development professionals working with proteases, particularly chymotrypsin-like serine proteases. It details the enzymatic cleavage process, provides quantitative kinetic data, and outlines standardized experimental protocols.

Core Mechanism of Hydrolysis

The hydrolysis of this compound is primarily mediated by chymotrypsin and chymotrypsin-like serine proteases. The enzyme catalyzes the cleavage of the amide bond between the proline residue and the p-nitroaniline (pNA) moiety. This reaction releases the chromogenic product, p-nitroaniline, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm or 410 nm. The rate of pNA release is directly proportional to the enzymatic activity.

The catalytic mechanism is characteristic of serine proteases, involving a catalytic triad (typically Serine, Histidine, and Aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. This leads to the formation of a transient tetrahedral intermediate, followed by the release of the p-nitroaniline group and the formation of an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate releases the Suc-Gly-Pro portion of the substrate and regenerates the active enzyme.

Quantitative Enzyme Kinetics

The hydrolysis of this compound by chymotrypsin-like proteases follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme | Substrate | Km (mM) | Vmax (mM min⁻¹ mg enzyme⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | ~1 | - | - | - | 9.0 | 37 | [1] |

| Human Chymotrypsin-like protease (CTRL) | Suc-Ala-Ala-Pro-Phe-pNA | - | - | - | - | 8.0 | 25 | [2] |

Experimental Protocols

General Assay for Chymotrypsin-like Protease Activity

This protocol outlines a standard method for determining the activity of chymotrypsin-like proteases using this compound.

Materials:

-

Enzyme solution (e.g., chymotrypsin)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Add a defined volume of the enzyme solution to each well of the microplate.

-

To initiate the reaction, add the this compound working solution to each well.

-

Immediately place the microplate in the reader, pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 405 nm over a set period (e.g., 10-30 minutes), taking readings at regular intervals.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline.

Visualizing the Process

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Workflow for Enzyme Activity Assay

Caption: Standard workflow for a protease activity assay using this compound.

Applications in Research and Drug Development

The this compound hydrolysis assay is a robust and versatile tool for:

-

Enzyme Characterization: Determining the kinetic properties of purified or recombinant chymotrypsin-like proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors. This is particularly relevant in drug discovery programs targeting diseases where such proteases are implicated.

-

Quality Control: Assessing the activity and purity of enzyme preparations.

This technical guide provides a foundational understanding of the this compound hydrolysis mechanism and its application in scientific research. For more specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Properties and Applications of Suc-Gly-Pro-pNA Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Suc-Gly-Pro-pNA (Succinyl-Glycyl-Proline-p-nitroanilide) is a valuable tool in biochemical and pharmaceutical research, primarily utilized as a chromogenic substrate for the detection and characterization of specific proteases. Its structure, incorporating a proline residue, makes it a target for a distinct class of enzymes known as prolyl endopeptidases or other proline-specific peptidases. The cleavage of the peptide bond between proline and the p-nitroanilide (pNA) moiety results in the release of the yellow-colored pNA, which can be quantified spectrophotometrically. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a summary of kinetic data from related substrates to inform its application.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₂₀N₄O₇ |

| Molecular Weight | 392.36 g/mol |

| CAS Number | 115846-45-2 |

| Appearance | Solid (typically a white to off-white powder) |

| Sequence | This compound |

| Storage Temperature | -15°C to -20°C for long-term storage |

Enzymatic Hydrolysis and Specificity

This compound is designed as a substrate for proteases that exhibit specificity for cleaving peptide bonds on the carboxyl side of proline residues. While direct and extensive kinetic studies on this compound are not abundantly available in public literature, its structural similarity to other well-characterized substrates such as Z-Gly-Pro-pNA and Suc-Ala-Pro-pNA strongly indicates that it is primarily hydrolyzed by prolyl endopeptidases (PEPs, EC 3.4.21.26) , also known as prolyl oligopeptidases.[1][2] These enzymes are serine proteases that cleave peptide bonds C-terminal to proline residues within a polypeptide chain.

The succinylation of the N-terminus blocks the action of aminopeptidases, thereby increasing the specificity of the substrate for endopeptidases. The general mechanism of action involves the enzymatic cleavage of the Pro-pNA bond, leading to the release of p-nitroaniline.

Enzymatic Reaction Pathway

Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.

Quantitative Data: Kinetic Parameters of Related Substrates

While specific kinetic parameters for this compound are not readily found, the data from structurally analogous substrates are highly informative for experimental design. The following table summarizes Michaelis-Menten constants (Km) and catalytic constants (kcat) for related substrates with prolyl endopeptidases and other relevant enzymes. Lower Km values indicate higher affinity of the enzyme for the substrate.

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal pH |

| Z-Gly-Pro-pNA | Prolyl Endopeptidase (Flavobacterium meningosepticum) | - | - | - | 6.5 |

| Suc-Ala-Pro-pNA | Prolyl Endopeptidase (MX) | - | - | - | ~7.0 |

| Suc-Ala-Pro-pNA | Prolyl Endopeptidase (SC) | - | - | - | ~7.0 |

| Gly-Pro-pNA | Dipeptidyl Peptidase IV (DPP-IV) | - | - | 1.0 x 10⁶ | 7.4-8.7 |

| Suc-Gly-Gly-Phe-pNA | Chymotrypsin | 1.6 | - | - | - |

Note: Data for Z-Gly-Pro-pNA and Suc-Ala-Pro-pNA with specific kinetic values were not available in the provided search results, but they are established substrates for prolyl endopeptidases.[1][2][3] The data for Gly-Pro-pNA and Suc-Gly-Gly-Phe-pNA are included for comparative purposes, highlighting the substrate specificity of related enzymes.[4][5]

Experimental Protocols

The following is a detailed methodology for a typical enzyme activity assay using a chromogenic proline-specific substrate like this compound. This protocol is based on established methods for similar substrates.[2][6]

Objective: To determine the activity of a prolyl endopeptidase using this compound.

Materials:

-

This compound substrate

-

Prolyl endopeptidase (e.g., from Flavobacterium meningosepticum)

-

Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0

-

Enzyme Diluent: 50 mM Potassium Phosphate buffer, pH 7.0

-

Solvent for substrate: 40% dioxane in water or DMSO

-

Stop Solution: 1 M Acetate buffer, pH 4.0

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

-

Thermostated water bath or incubator (30°C)

-

Test tubes or 96-well microplate

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (e.g., 5 mM): Due to potential solubility issues, dissolve this compound in a minimal amount of a suitable solvent like DMSO or 40% dioxane before diluting to the final concentration with the assay buffer. Note: Z-Gly-Pro-pNA, a similar substrate, requires heating to 60°C for dissolution in 40% dioxane.[2] A similar procedure may be necessary for this compound. Prepare this solution fresh.

-

Enzyme Solution: Dilute the prolyl endopeptidase to a working concentration (e.g., 0.05-0.2 U/mL) with the cold enzyme diluent immediately before the assay. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Protocol:

-

Equilibrate the assay buffer and substrate solution to the reaction temperature (e.g., 30°C).

-

In a test tube or microplate well, prepare the reaction mixture by adding:

-

1.0 mL of 0.1 M Potassium Phosphate buffer (pH 7.0)

-

0.25 mL of the 5 mM this compound substrate solution

-

-

Pre-incubate the reaction mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix gently.

-

Incubate the reaction for a defined period (e.g., 5-10 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 2.0 mL of 1 M Acetate buffer (pH 4.0).

-

Blank Preparation: Prepare a blank by adding the stop solution to the reaction mixture before adding the enzyme solution.

-

-

Measurement:

-

Measure the absorbance of the "test" and "blank" samples at 410 nm. The absorbance is due to the released p-nitroaniline.

-

-

Calculation of Enzyme Activity:

-

The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is approximately 8,800 M⁻¹cm⁻¹.

-

One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Experimental Workflow Diagram

Caption: General workflow for a prolyl endopeptidase activity assay.

Conclusion

This compound is a valuable chromogenic substrate for the specific detection and quantification of prolyl endopeptidase activity. Its utility in research is underscored by the importance of proline-specific proteases in various physiological and pathological processes. While detailed kinetic data for this specific peptide is limited in the public domain, the wealth of information on analogous substrates provides a solid foundation for its application in enzyme characterization, inhibitor screening, and other biochemical assays. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting, contributing to advancements in enzymology and drug development.

References

- 1. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toyobo-global.com [toyobo-global.com]

- 3. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Discovery, Development, and Application of Suc-Gly-Pro-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic substrate Succinyl-Glycyl-Prolyl-p-nitroanilide (Suc-Gly-Pro-pNA). It details its core applications in the enzymatic assessment of prolyl endopeptidase (PEP) and dipeptidyl peptidase-IV (DPP-IV), crucial enzymes in various physiological pathways and prominent targets in drug discovery. This document outlines the fundamental principles of its mechanism of action, provides detailed experimental protocols for its use in enzyme assays and inhibitor screening, and presents a compilation of relevant quantitative data. Furthermore, it visualizes the enzymatic reaction, experimental workflows, and associated signaling pathways using Graphviz (DOT language) to facilitate a deeper understanding of its utility in research and development.

Introduction

This compound is a synthetic polypeptide widely utilized in biochemical assays as a chromogenic substrate.[1] Its design allows for the specific detection and quantification of proteolytic enzymes that recognize and cleave the peptide bond C-terminal to a proline residue. The molecule consists of a tripeptide sequence (Gly-Pro) N-terminally blocked with a succinyl group and C-terminally linked to a p-nitroanilide (pNA) chromophore. The enzymatic cleavage of the bond between the proline and the pNA moiety releases the yellow-colored p-nitroaniline, which can be readily quantified by spectrophotometry at or near 405-410 nm. This property makes this compound and its analogs invaluable tools for studying the kinetics of enzymes such as prolyl endopeptidase (PEP) and dipeptidyl peptidase-IV (DPP-IV), as well as for high-throughput screening of potential inhibitors.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115846-45-2 | [2] |

| Molecular Formula | C17H20N4O7 | [2] |

| Molecular Weight | 392.37 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | -20°C, protected from light | [2][4] |

Mechanism of Action and Target Enzymes

The utility of this compound as a chromogenic substrate is centered on the enzymatic hydrolysis of the amide bond between the proline residue and the p-nitroanilide group. This reaction is catalyzed by specific proteases, primarily prolyl endopeptidase and dipeptidyl peptidase-IV.

Prolyl Endopeptidase (PEP)

Prolyl endopeptidase (EC 3.4.21.26), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides.[5] It is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a target for neurological and psychiatric disorders.[6]

Dipeptidyl Peptidase-IV (DPP-IV)

Dipeptidyl peptidase-IV (EC 3.4.14.5), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[7] DPP-IV plays a crucial role in glucose homeostasis by inactivating incretins like glucagon-like peptide-1 (GLP-1). Consequently, DPP-IV inhibitors are a major class of therapeutics for type 2 diabetes.[8]

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in enzymatic assays.

General Assay Principle

The enzymatic activity is determined by monitoring the increase in absorbance at 405-410 nm, which corresponds to the release of p-nitroaniline. The initial rate of the reaction is proportional to the enzyme concentration under substrate-saturating conditions.

Prolyl Endopeptidase (PEP) Activity Assay

This protocol is a synthesized methodology based on common practices described in the literature for PEP assays using similar substrates.[9][10]

Materials:

-

Prolyl Endopeptidase (purified)

-

This compound (or a similar substrate like Z-Gly-Pro-pNA)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Microplate reader capable of measuring absorbance at 410 nm

-

96-well microplates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., ranging from 100 µM to 4 mM for kinetic studies).[9]

-

Prepare a solution of PEP in Assay Buffer to a final concentration of 0.01–0.02 µM.[9]

-

In a 96-well plate, add a defined volume of the substrate solution to each well.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C).[9]

-

Initiate the reaction by adding a small volume of the enzyme solution to each well.

-

Immediately start monitoring the absorbance at 410 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals.

-

The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance versus time plot.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol provides a general framework for screening DPP-IV inhibitors using this compound or the closely related Gly-Pro-pNA.[11][12]

Materials:

-

Dipeptidyl Peptidase-IV (recombinant human or from a biological source)

-

This compound or Gly-Pro-pNA

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0[11]

-

Test inhibitors at various concentrations

-

Positive control inhibitor (e.g., Sitagliptin, Vildagliptin)[12]

-

Microplate reader (405 nm)

-

96-well microplates

Procedure:

-

Prepare a stock solution of the substrate in the Assay Buffer (e.g., final concentration of 0.2 mM to 0.5 mM).[11][12]

-

Prepare solutions of the test inhibitors and the positive control at various concentrations in the Assay Buffer.

-

In a 96-well plate, add the Assay Buffer, the test inhibitor or control, and the DPP-IV enzyme solution (e.g., final concentration of 0.0025 U/mL).[11]

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes).[11][12]

-

Measure the absorbance of the released p-nitroaniline at 405 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without any inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following tables summarize kinetic parameters for the interaction of PEP and DPP-IV with this compound and related substrates. It is important to note that direct kinetic data for this compound is limited in the readily available literature; therefore, data for structurally similar and commonly used substrates are also included for comparative purposes.

Table 2: Kinetic Parameters for Prolyl Endopeptidase (PEP)

| Substrate | Enzyme Source | K_m (M) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Z-Gly-Pro-pNA | Human PREP | - | - | 1.7 x 10⁴ | [13] |

| Z-Gly-Pro-MCA | Flavobacterium sp. | 2.5 x 10⁻⁵ | - | - | [10] |

| Z-Gly-Pro-2NNap | Flavobacterium sp. | 1.4 x 10⁻⁴ | - | - | [10] |

Table 3: Kinetic and Inhibition Constants for Dipeptidyl Peptidase-IV (DPP-IV)

| Substrate | Inhibitor | K_m (M) | K_i (M) | IC₅₀ (M) | Reference |

| Gly-Pro-pNA | Saxagliptin | - | 0.35 x 10⁻⁹ (K_i*) | 0.6 x 10⁻⁹ | [13] |

| Gly-Pro-pNA | - | - | - | - | [13] |

| Gly-Pro-pNA | IPI (oat-derived peptide) | - | - | 3.22 x 10⁻⁶ | [14] |

| Gly-Pro-pNA | Chlorogenic acid | 4.42 x 10⁻⁴ | - | 0.3 mg/mL | [15] |

| Gly-Pro-pNA | Diprotin A | - | - | 0.5 mg/mL | [15] |

Note: K_i for Saxagliptin is a dissociation constant for a covalent enzyme-inhibitor complex.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-HongTide Biotechnology [hongtide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toyobo-global.com [toyobo-global.com]

- 11. DSpace [researchrepository.ul.ie]

- 12. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Suc-Gly-Pro-pNA in the Enzymatic Activity Assessment of Fibroblast Activation Protein (FAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in oncology and various fibrotic diseases. Its expression is highly restricted in healthy adult tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) and in areas of active tissue remodeling. FAP exhibits both dipeptidyl peptidase and endopeptidase activity, with a preference for cleaving substrates after a proline residue, particularly in the Gly-Pro sequence. The selective nature of FAP makes it an attractive target for diagnostic and therapeutic interventions. Accurate and reliable measurement of FAP activity is crucial for screening potential inhibitors and understanding its biological function. This technical guide provides an in-depth overview of utilizing the chromogenic substrate Succinyl-Glycyl-L-Prolinamide-p-nitroanilide (Suc-Gly-Pro-pNA) for the determination of FAP activity.

FAP-Associated Signaling Pathways

FAP activity has been implicated in the modulation of several key signaling pathways that drive tumorigenesis and fibrosis. Understanding these pathways is critical for contextualizing the impact of FAP inhibition.

Figure 1: FAP-Modulated Signaling Pathways. This diagram illustrates the central role of FAP in integrating upstream signals to activate multiple downstream pathways that drive key cellular processes in cancer and fibrosis.

Key FAP-regulated pathways include:

-

PI3K/AKT Pathway : Activation of this pathway by FAP promotes cell proliferation and survival.[1]

-

SHH/GLI1 Pathway : FAP has been shown to upregulate this pathway, contributing to cancer cell growth and motility.[1]

-

Ras-ERK Signaling : In some cancers, FAP acts as an upstream regulator of the Ras-ERK pathway, influencing cell proliferation and invasion.[1]

-

STAT3 Signaling : FAP can activate STAT3, leading to the secretion of chemokines like CCL2 and promoting an immunosuppressive tumor microenvironment.[2]

-

RhoA Activity : FAP can influence cell migration through the regulation of RhoA activity.[3]

Experimental Protocols

FAP Activity Assay using this compound

Materials:

-

Recombinant human FAP (rhFAP)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

FAP inhibitors (for inhibition assays)

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

Experimental Workflow:

Figure 2: Experimental Workflow for FAP Activity Assay. This flowchart outlines the key steps for performing a FAP enzymatic assay using the chromogenic substrate this compound.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be optimized, but a starting point of 100-200 µM is recommended.

-

Dilute rhFAP in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

For inhibition studies, prepare stock solutions of FAP inhibitors in DMSO and create a dilution series.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the appropriate volume of assay buffer.

-

Add the diluted rhFAP to each well, except for the blank controls (which should contain only buffer and substrate).

-

For inhibition assays, add the inhibitor dilutions to the wells and pre-incubate with the enzyme for a specified time (e.g., 10-15 minutes) at room temperature. For control wells, add the same volume of DMSO.

-

Initiate the enzymatic reaction by adding the this compound substrate to all wells.

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 405 nm over time in kinetic mode. The p-nitroaniline product of the enzymatic reaction absorbs light at this wavelength.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

For inhibition assays, calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation

The following tables summarize key quantitative data related to FAP activity and inhibition, primarily derived from assays using the analogous fluorogenic substrate Suc-Gly-Pro-AMC due to the limited availability of data for this compound. These values provide a valuable reference for expected outcomes and for designing experiments with this compound.

Table 1: Kinetic Parameters for FAP Substrates

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| DRGETGP | 21 | - | - | [4] |

| Suc-Gly-Pro-AMC | Data not available | Data not available | Data not available |

Note: Specific kinetic parameters for this compound with FAP are not well-documented in publicly available literature. The Km value for the peptide substrate DRGETGP is provided for reference. Researchers are encouraged to determine the Km for this compound empirically for their specific assay conditions.

Table 2: IC50 Values of FAP Inhibitors

| Inhibitor | IC50 (nM) | Substrate Used | Source |

| natGa-SB02055 | 0.41 ± 0.06 | Suc-Gly-Pro-AMC | [5] |

| natGa-SB04028 | 13.9 ± 1.29 | Suc-Gly-Pro-AMC | [5] |

| natGa-PNT6555 | 78.1 ± 4.59 | Suc-Gly-Pro-AMC | [5] |

| Ga-JC02076 | 29.7 ± 3.5 | Suc-Gly-Pro-AMC | [5] |

| Ac-Gly-BoroPro | 23 ± 3 (K_i_) | Ala-Pro-AFC | [6] |

Note: The IC50 values presented are for various inhibitors and were determined using the fluorogenic substrate Suc-Gly-Pro-AMC or Ala-Pro-AFC. These values serve as a benchmark for the potency of FAP inhibitors.

Conclusion

The chromogenic substrate this compound offers a convenient and accessible method for measuring FAP activity. While detailed kinetic data for this specific substrate is not extensively published, the provided adapted protocol, based on well-established methods for similar substrates, offers a solid foundation for researchers. The quantitative data on FAP inhibitors and the overview of FAP-regulated signaling pathways further equip scientists and drug development professionals with the necessary tools and knowledge to effectively investigate FAP as a therapeutic target. Empirical determination of optimal assay conditions and kinetic parameters for this compound is highly recommended to ensure the accuracy and reproducibility of experimental results.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suc-Gly-Pro-pNA Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the determination of prolyl endopeptidase (PEP) activity using the chromogenic substrate Succinyl-Glycyl-L-Prolyl-p-nitroanilide (Suc-Gly-Pro-pNA) in a 96-well microplate reader format. This kinetic assay is fundamental for characterizing enzyme activity, screening for inhibitors, and in various drug development applications. Detailed methodologies for the experimental setup, data acquisition, and analysis are presented, including the calculation of key kinetic parameters such as Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max).

Introduction

Prolyl endopeptidases (PEPs, EC 3.4.21.26) are serine proteases that cleave peptide bonds on the carboxyl side of proline residues within polypeptide chains. Their involvement in the maturation and degradation of neuropeptides and peptide hormones has implicated them in various physiological and pathological processes, making them a target for drug discovery.

The assay described herein utilizes the synthetic substrate this compound. The enzymatic cleavage of this substrate by PEP releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the PEP activity. This application note provides a detailed protocol for performing this assay in a 96-well plate format, which is suitable for medium to high-throughput screening.

Assay Principle

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between the proline and the p-nitroaniline moiety in the this compound substrate. This reaction is catalyzed by prolyl endopeptidase. The product, p-nitroaniline, has a distinct yellow color and a strong absorbance at 405-410 nm, whereas the intact substrate does not absorb significantly at this wavelength. By monitoring the rate of increase in absorbance, the enzymatic activity can be quantified.

Caption: Enzymatic cleavage of this compound by Prolyl Endopeptidase.

Materials and Reagents

-

Enzyme: Purified or recombinant prolyl endopeptidase.

-

Substrate: this compound (Succinyl-Glycyl-L-Prolyl-p-nitroanilide).

-

Product Standard: p-nitroaniline (pNA).

-

Buffer: 50 mM Sodium Phosphate, pH 7.5, containing 1 mM EDTA.

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate and pNA standard.

-

Equipment:

-

96-well clear, flat-bottom microplates.

-

Microplate reader with absorbance detection capabilities at 405 nm or 410 nm, and temperature control.

-

Multichannel pipette.

-

Standard laboratory glassware and consumables.

-

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.5. Add EDTA to a final concentration of 1 mM.

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C.

-

p-Nitroaniline (pNA) Standard Stock Solution (10 mM): Dissolve p-nitroaniline in DMSO to create a 10 mM stock solution. Store protected from light at 4°C.

-

Enzyme Working Solution: Dilute the prolyl endopeptidase stock solution in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

p-Nitroaniline (pNA) Standard Curve

A standard curve is essential to convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min).

-

Prepare pNA dilutions: From the 10 mM pNA stock solution, prepare a series of dilutions in the assay buffer to achieve final concentrations ranging from 0 to 200 µM in a total volume of 200 µL per well. An example dilution series is provided in the table below.

-

Plate Setup: Add 200 µL of each pNA dilution to triplicate wells of a 96-well plate. Include wells with assay buffer only as a blank.

-

Measure Absorbance: Read the absorbance at 405 nm.

-

Plot and Analyze: Subtract the average absorbance of the blank from all other readings. Plot the mean absorbance values against the corresponding pNA concentrations (µM). Perform a linear regression to obtain the slope of the line, which represents the molar extinction coefficient under the specific assay conditions.

Table 1: Example Dilution Series for pNA Standard Curve

| Final pNA Concentration (µM) | Volume of 1 mM pNA Intermediate Stock (µL) | Volume of Assay Buffer (µL) | Total Volume (µL) |

| 0 | 0 | 200 | 200 |

| 25 | 5 | 195 | 200 |

| 50 | 10 | 190 | 200 |

| 100 | 20 | 180 | 200 |

| 150 | 30 | 170 | 200 |

| 200 | 40 | 160 | 200 |

Kinetic Assay Protocol for Determination of K_m and V_max

This protocol is designed for a total reaction volume of 200 µL per well.

-

Prepare Substrate Working Solutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. For K_m determination, it is recommended to use a range of concentrations that bracket the expected K_m value (e.g., 0.1 x K_m to 10 x K_m). A typical concentration range for this compound is between 100 µM and 4 mM.[1][2]

-

Plate Layout: Design the plate layout to include substrate blanks (buffer and substrate, no enzyme), enzyme blanks (buffer and enzyme, no substrate), and the test reactions (buffer, substrate, and enzyme). All conditions should be performed in at least triplicate.

-

Assay Setup:

-

Add 100 µL of assay buffer to all wells.

-

Add 50 µL of the appropriate substrate working solution to the designated wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes in the microplate reader.

-

-

Initiate the Reaction: Add 50 µL of the enzyme working solution to each well to start the reaction.

-

Kinetic Measurement: Immediately start monitoring the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes. Ensure the total absorbance does not exceed the linear range of the plate reader.

Caption: General workflow for the this compound kinetic assay.

Data Presentation and Analysis

Calculation of Initial Reaction Velocity (V_o)

-

Correct for Blanks: For each time point, subtract the average absorbance of the substrate blank from the corresponding test wells.

-

Plot Absorbance vs. Time: For each substrate concentration, plot the corrected absorbance as a function of time (in minutes).

-

Determine the Initial Rate: Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope (ΔAbs/min) using linear regression. This slope is the initial reaction velocity in units of absorbance per minute.

-

Convert to Molar Rate: Convert the initial velocity from ΔAbs/min to µmol/min/mL using the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) determined from the pNA standard curve. A literature value for the molar extinction coefficient of p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[3][4] The path length (b) in a 96-well plate is dependent on the volume and plate type, and can be determined or provided by the instrument manufacturer. For a 200 µL volume, it is often close to 0.5 cm.

-

Velocity (µmol/min/mL) = (ΔAbs/min) / (ε * b)

-

Determination of K_m and V_max

-

Plot Velocity vs. Substrate Concentration: Plot the calculated initial velocities (V_o) against the corresponding substrate concentrations ([S]).

-

Michaelis-Menten Plot: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to directly determine K_m and V_max.

-

V_o = (V_max * [S]) / (K_m + [S])

-

-

Lineweaver-Burk Plot (Double Reciprocal Plot): Alternatively, the data can be linearized using a Lineweaver-Burk plot. Plot 1/V_o against 1/[S].

-

1/V_o = (K_m / V_max) * (1/[S]) + 1/V_max

-

The y-intercept corresponds to 1/V_max.

-

The x-intercept corresponds to -1/K_m.

-

The slope is K_m/V_max.

-

Summary of Quantitative Data

The calculated kinetic parameters should be summarized in a clear and structured table for easy comparison.

Table 2: Kinetic Parameters of Prolyl Endopeptidase

| Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| This compound | [Value] | [Value] | [Value] | [Value] |

| [Inhibitor A] | [Value] | [Value] | [Value] | [Value] |

| [Inhibitor B] | [Value] | [Value] | [Value] | [Value] |

Note: V_max is often normalized to the amount of enzyme used and expressed as specific activity (e.g., µmol/min/mg of protein). k_cat (the turnover number) is calculated as V_max / [E_t], where [E_t] is the total enzyme concentration.

Conclusion

The this compound assay is a robust and reproducible method for characterizing the kinetic properties of prolyl endopeptidase. The 96-well plate format allows for efficient analysis of multiple samples, making it highly suitable for enzyme characterization and inhibitor screening in a drug discovery setting. Adherence to the detailed protocol and data analysis procedures outlined in this document will ensure the generation of high-quality, reliable data.

References

- 1. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples [mdpi.com]

- 4. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

Optimal Buffer Conditions for the Suc-Gly-Pro-pNA Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal buffer conditions for the enzymatic assay utilizing the chromogenic substrate Succinyl-Glycyl-Prolyl-p-Nitroanilide (Suc-Gly-Pro-pNA). This substrate is primarily employed for the kinetic analysis of prolyl endopeptidase (PEP, EC 3.4.21.26), a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. Accurate and reproducible measurements of PEP activity are crucial in various research fields, including drug discovery for neurological disorders and the study of the renin-angiotensin system.

I. Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond between proline and the p-nitroaniline (pNA) moiety in the this compound substrate. The release of free pNA results in a measurable increase in absorbance at 405-410 nm, which is directly proportional to the enzyme's activity.

II. Optimal Reaction Conditions

The catalytic activity of prolyl endopeptidase is significantly influenced by several factors, including pH, temperature, and the concentration of both the enzyme and the substrate. The optimal conditions can vary depending on the source of the enzyme (e.g., microbial, mammalian).

Data Summary: Optimal Conditions for Prolyl Endopeptidase Assay

The following tables summarize the reported optimal conditions for the prolyl endopeptidase assay using pNA-based substrates, categorized by the enzyme source.

Table 1: Optimal pH and Buffer Systems

| Enzyme Source | Optimal pH | Recommended Buffer System(s) |

| Aspergillus niger | 3.7 - 4.0 | Potassium acetate/HCl, Glycine/HCl[1][2] |

| Flavobacterium sp. | 6.5 | Potassium Phosphate |

| Human (recombinant) | 7.5 | Tris-HCl |

| General Range | 5.5 - 8.5 | Phosphate, Tris-HCl |

Table 2: Optimal Temperature

| Enzyme Source | Optimal Temperature (°C) | Notes |

| Aspergillus niger | 50 - 60 | Higher thermostability observed in some variants. |

| Flavobacterium sp. | 37 - 40[3] | |

| Human (recombinant) | Room Temperature - 37 | |

| General Range | 30 - 40 | Most common range for standard assays. |

Table 3: Substrate and Enzyme Concentrations

| Parameter | Recommended Range | Notes |

| Substrate (this compound) | 100 µM - 4 mM[4] | The final concentration should be determined based on the Km of the specific enzyme. A concentration of 5-10 times the Km is often used for Vmax determination. |

| Enzyme Concentration | 0.01 - 0.02 µM[4] | Should be optimized to ensure a linear reaction rate over the desired time course. |

III. Experimental Protocols

This section provides a detailed methodology for performing the this compound assay to determine prolyl endopeptidase activity.

A. Reagent Preparation

-

Assay Buffer: Prepare a 100 mM solution of the desired buffer (e.g., Tris-HCl, Potassium Phosphate, or Sodium Acetate) and adjust the pH to the optimal value for the specific enzyme being tested.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol. Store at -20°C.

-

Enzyme Solution: Dilute the prolyl endopeptidase to the desired concentration in the assay buffer immediately before use. Keep the enzyme on ice.

-

Stop Solution (Optional): 1 M Sodium Acetate, pH 4.0. This can be used to stop the reaction at a specific time point.

B. Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the following components in the order listed:

-

Assay Buffer (to a final volume of 200 µL)

-

Substrate solution (diluted from the stock to the desired final concentration)

-

-

Pre-incubation: Equilibrate the microplate at the optimal temperature for the enzyme for 5-10 minutes.

-

Initiate Reaction: Add the enzyme solution to each well to start the reaction. Mix gently by pipetting.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

Data Analysis:

-

Plot the absorbance values against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (ε of p-nitroaniline is typically ~9,960 M⁻¹cm⁻¹ at 405 nm).

-

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the this compound assay.

Caption: General workflow for the this compound assay.

B. Signaling Pathway Involvement: Renin-Angiotensin System

Prolyl endopeptidase plays a role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. PEP can cleave Angiotensin I and Angiotensin II to form Angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects that often counteracts the actions of Angiotensin II.

Caption: PEP's role in the Renin-Angiotensin System.

References

Application Notes and Protocols for Calculating Enzyme Activity Using Suc-Gly-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the determination of enzyme activity using the chromogenic substrate N-Succinyl-Glycyl-L-prolyl-p-nitroanilide (Suc-Gly-Pro-pNA). This substrate is particularly useful for assaying serine proteases such as prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV). The protocol outlines the principle of the assay, reagent preparation, detailed experimental procedures for both kinetic and endpoint assays, and methods for data analysis. Additionally, it includes a summary of representative quantitative data and visual diagrams of relevant signaling pathways and experimental workflows to facilitate understanding and implementation in a research setting.

Introduction

The chromogenic substrate this compound is a valuable tool for the characterization of enzymes that exhibit specificity for cleaving peptide bonds C-terminal to a proline residue. The fundamental principle of this assay lies in the enzymatic hydrolysis of the amide bond between the proline residue of the peptide and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored pNA, which can be quantified spectrophotometrically by measuring its absorbance at or near 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity under the specified assay conditions.

This method is widely applicable in various research areas, including the study of enzyme kinetics, screening for enzyme inhibitors, and characterizing the enzymatic activity in biological samples. Key enzymes that can be assayed with this substrate include prolyl endopeptidase (PEP), involved in the degradation of neuropeptides and peptide hormones, and dipeptidyl peptidase IV (DPP-IV), a key regulator of incretin hormones like GLP-1 and a therapeutic target for type 2 diabetes.

Assay Principle

The enzymatic reaction at the core of this assay is the hydrolysis of this compound, which releases p-nitroaniline. The concentration of the released pNA is determined by measuring the absorbance at 405 nm. The enzyme activity can then be calculated using the Beer-Lambert law, which relates absorbance to concentration.

Enzymatic Reaction:

This compound + H₂O ---(Enzyme)---> Suc-Gly-Pro + p-nitroaniline

The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is a critical value for these calculations and is approximately 9,960 M⁻¹cm⁻¹.[1][2]

Materials and Reagents

-

Substrate: N-Succinyl-Glycyl-L-prolyl-p-nitroanilide (this compound)

-

Enzymes: Prolyl endopeptidase (PEP), Dipeptidyl Peptidase IV (DPP-IV), or other relevant enzymes.

-

Assay Buffer: The choice of buffer depends on the optimal pH for the enzyme being studied.

-

For Prolyl Endopeptidase (PEP): 0.1 M Potassium Phosphate buffer, pH 7.0.

-

For Dipeptidyl Peptidase IV (DPP-IV): 100 mM Tris-HCl buffer, pH 8.0.

-

-

Stop Solution (for endpoint assays): 1 M Acetate buffer, pH 4.0, or 20% Acetic Acid.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO) or 40% dioxane for initial stock solution preparation.

-

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

-

Temperature-controlled incubator or water bath (e.g., 30°C or 37°C).

-

Pipettes and tips.

-

96-well microplates (for high-throughput screening) or cuvettes.

-

Experimental Protocols

Reagent Preparation

-

Substrate Stock Solution (e.g., 5 mM): Dissolve the appropriate amount of this compound in a minimal amount of a suitable solvent like DMSO or 40% dioxane before diluting to the final volume with the assay buffer. Note: Due to the limited solubility of some pNA substrates in aqueous solutions, a co-solvent may be necessary.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and dilute it to the desired working concentration with the assay buffer just before use. Keep the enzyme solution on ice.

-

Assay Buffer: Prepare the appropriate buffer and adjust the pH to the optimal value for the enzyme of interest.

Kinetic Assay Protocol (Continuous Monitoring)

This method is recommended for determining initial reaction velocities and for detailed kinetic studies.

-

Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the temperature to the desired value (e.g., 30°C or 37°C).

-

Prepare the Reaction Mixture: In a cuvette or a well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Substrate solution (to the final desired concentration)

-

-

Initiate the Reaction: Add the enzyme solution to the reaction mixture and mix quickly.

-

Measure Absorbance: Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). Ensure the absorbance change is linear during the measurement period.

-

Calculate the Rate of Reaction: Determine the initial velocity (v₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔA/min).

Endpoint Assay Protocol

This method is suitable for high-throughput screening of multiple samples.

-

Prepare Reaction Tubes/Wells: To each tube or well, add the assay buffer and the substrate solution.

-

Initiate the Reaction: Add the enzyme solution to each tube/well, mix, and incubate at the optimal temperature for a fixed period (e.g., 10-30 minutes).

-

Stop the Reaction: After the incubation period, add a stop solution (e.g., 1 M Acetate buffer, pH 4.0) to each reaction to terminate the enzymatic activity.

-

Measure Absorbance: Measure the absorbance of each sample at 405 nm.

-

Blank Correction: Prepare a blank sample containing all components except the enzyme, and subtract its absorbance from the absorbance of the test samples.

Data Presentation and Analysis

Calculation of Enzyme Activity

The enzyme activity can be calculated using the following formula based on the Beer-Lambert law:

Activity (U/mL) = (ΔA / min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)

Where:

-

ΔA / min: The rate of change in absorbance per minute.

-

ε (Molar Extinction Coefficient of pNA): 9,960 M⁻¹cm⁻¹ at 405 nm.[1][2]

-

Path Length: The path length of the cuvette or the liquid in the microplate well (usually 1 cm for a standard cuvette).

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitroaniline per minute under the specified conditions.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for enzymes that can be assayed using this compound or structurally similar substrates. Note: Direct kinetic data for this compound is not always available in the literature; therefore, data for closely related substrates are provided for comparative purposes.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Prolyl Endopeptidase (PEP) | Z-Gly-Pro-pNA | 0.81 | 505 | 623 | 8.0 | 34 |

| Prolyl Endopeptidase (PEP) | Suc-Ala-Pro-pNA | ND | ND | ND | ~7.0 | ND |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | ND | ND | ND | 7.2 | ND |

ND: Not determined in the cited literature for this specific substrate. The provided data for Z-Gly-Pro-pNA with PEP offers a reference for expected kinetic values.[3]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the enzyme activity assay using this compound.

Prolyl Endopeptidase (PEP) in Neuropeptide Regulation

Caption: Role of Prolyl Endopeptidase (PEP) in the degradation of bioactive neuropeptides.

Dipeptidyl Peptidase IV (DPP-IV) in Incretin Signaling

Caption: DPP-IV's role in inactivating GLP-1 and regulating glucose homeostasis.

References

Measuring Prolyl Endopeptidase Activity in Cell Lysates Using a Chromogenic Substrate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of prolyl endopeptidase (PREP) activity in cell lysates using the chromogenic substrate N-Succinyl-Glycyl-L-Prolyl-p-nitroanilide (Suc-Gly-Pro-pNA). This assay is a valuable tool for studying the enzymatic activity of PREP, a serine protease involved in the maturation and degradation of peptide hormones and neuropeptides, and a potential target for therapeutic intervention in neurological disorders.[1][2]

Principle of the Assay

Prolyl endopeptidase cleaves the peptide bond on the carboxyl side of proline residues within small peptides.[2] The synthetic substrate this compound is specifically designed to be a target for PREP. Upon cleavage by PREP, the p-nitroaniline (pNA) moiety is released. Free pNA is a chromogenic substance that absorbs light at a wavelength of 410 nm, producing a yellow color.[3][4] The rate of pNA release, measured as an increase in absorbance at 410 nm, is directly proportional to the PREP activity in the sample.[4]

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful implementation of this protocol.

Table 1: Reagent and Sample Preparation

| Component | Stock Concentration | Working Concentration | Notes |

| Cell Lysate | Variable (aim for 4-8 mg/mL) | 20-100 µg of total protein per assay | Protein concentration should be determined by a standard method (e.g., BCA or Bradford assay).[5][6] |

| This compound | 10 mM in DMSO | 200 µM | Store stock solution at -20°C.[7] |

| Assay Buffer (Tris-HCl) | 1 M, pH 7.5 | 50 mM | Prepare fresh and store at 4°C. |

| p-Nitroaniline (pNA) Standard | 10 mM in DMSO | 0 - 200 µM | Used to generate a standard curve for quantification. Store at -20°C. |

Table 2: Assay Conditions

| Parameter | Value | Notes |

| Incubation Temperature | 37°C | Ensure consistent temperature control. |

| Incubation Time | 15 - 60 minutes | The optimal time should be determined empirically to ensure the reaction is in the linear range. |

| Final Reaction Volume | 200 µL | Performed in a 96-well microplate. |

| Wavelength for Absorbance Measurement | 410 nm | |

| Instrument | Microplate reader | Capable of reading absorbance at 410 nm. |

II. Experimental Protocols

A. Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells.

-

Cell Harvesting:

-

Adherent Cells: Wash 1-10 million cells with ice-cold PBS.[5] Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet 1-10 million cells by centrifugation at 500 x g for 5 minutes at 4°C.[5] Wash the cell pellet once with ice-cold PBS and centrifuge again.[5]

-

-

Cell Lysis:

-

Clarification of Lysate:

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay, such as the BCA or Bradford method.

-

If necessary, dilute the lysate with lysis buffer to a final concentration of 4-8 mg/mL.[5]

-

-

Storage:

-

Use the cell lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.[8]

-

B. Prolyl Endopeptidase Activity Assay

-

Assay Preparation:

-

In a 96-well microplate, prepare the following reaction mixture for each sample, blank, and control in triplicate.

-

| Component | Sample (µL) | Blank (µL) |

| Assay Buffer (50 mM Tris-HCl, pH 7.5) | 130 | 150 |

| Cell Lysate (20-100 µg protein) | 20 | 0 |

| Lysis Buffer | 0 | 20 |

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes to bring all components to the assay temperature.

-

-

Initiation of Reaction:

-

To each well, add 50 µL of 800 µM this compound (to achieve a final concentration of 200 µM in 200 µL).

-

-

Kinetic Measurement:

-

Immediately start measuring the absorbance at 410 nm every minute for 15-60 minutes using a microplate reader set to 37°C.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance at 410 nm.

-

C. p-Nitroaniline (pNA) Standard Curve

-

Preparation of Standards:

-

Prepare a series of pNA standards by diluting the 10 mM pNA stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.

-

-

Measurement:

-

Add 200 µL of each standard to a well in the 96-well plate in triplicate.

-

Measure the absorbance at 410 nm.

-

-

Plotting the Standard Curve:

-

Subtract the absorbance of the 0 µM standard (blank) from all other standards.

-

Plot the corrected absorbance values against the corresponding pNA concentrations (µM).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, and 'm' is the slope.

-

D. Data Analysis

-

Calculate the Rate of Reaction:

-

For each sample, subtract the absorbance of the blank from the sample absorbance.

-

For kinetic assays, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

For endpoint assays, use the final corrected absorbance value.

-

-

Determine the Amount of pNA Produced:

-

Use the slope of the pNA standard curve to convert the ΔAbs/min to the concentration of pNA produced per minute (µM/min).

-

Amount of pNA (µmol/min) = (ΔAbs/min) / (slope of standard curve) * Reaction Volume (L)

-

-

Calculate Specific Activity:

-

Normalize the enzyme activity to the amount of protein in the cell lysate used in the assay.

-

Specific Activity (U/mg) = (Amount of pNA in µmol/min) / (Protein amount in mg)

-

One unit (U) of PREP activity is defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute under the specified assay conditions.[9]

-

III. Visualizations

Caption: Enzymatic cleavage of this compound by Prolyl Endopeptidase (PREP).

Caption: Workflow for measuring PREP activity in cell lysates.

References

- 1. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ptglab.com [ptglab.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bosterbio.com [bosterbio.com]

- 9. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Continuous Kinetic Assay using Suc-Gly-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate, Succinyl-Glycyl-L-Prolyl-p-nitroanilide (Suc-Gly-Pro-pNA), is a valuable tool for the continuous kinetic analysis of specific serine proteases. This synthetic peptide mimics the natural substrates of enzymes that cleave after a proline residue. Upon enzymatic cleavage, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the enzyme activity, allowing for real-time monitoring of the enzymatic reaction. This application note provides an overview of the primary enzymatic targets of this compound, their physiological relevance, and detailed protocols for performing continuous kinetic assays.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of the amide bond between the proline residue and the p-nitroaniline group in the this compound substrate. The liberated p-nitroaniline has a high molar absorptivity at wavelengths between 405 and 410 nm, while the intact substrate does not absorb significantly at this wavelength. This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance over time.

Target Enzymes and Physiological Relevance

This compound is primarily a substrate for two key enzymes with significant physiological roles: Prolyl Endopeptidase (PEP) and Dipeptidyl Peptidase IV (DPP-IV).

Prolyl Endopeptidase (PEP)

Prolyl Endopeptidase (EC 3.4.21.26) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids).[1]

-

Physiological Role : PEP is involved in the maturation and degradation of neuropeptides and peptide hormones in the brain and other tissues.[1] Its substrates include bradykinin and angiotensin, suggesting a role in blood pressure regulation.[1]

-

Clinical Significance : Altered PEP activity has been associated with various neurological and psychiatric disorders, including depression, schizophrenia, and post-traumatic stress disorder.[1] Consequently, PEP is a significant target for drug development in these therapeutic areas.[1][2] Increased PEP expression has also been observed in the brains of Alzheimer's disease patients, making PEP inhibitors a potential therapeutic strategy.[3]

Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase. It cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4][5]

-

Physiological Role : DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7] These incretins are responsible for stimulating insulin secretion after a meal. By degrading them, DPP-IV attenuates their insulinotropic effects.

-

Clinical Significance : DPP-IV is a major therapeutic target for the treatment of type 2 diabetes.[4] Inhibitors of DPP-IV, known as "gliptins," prolong the action of incretins, leading to improved glycemic control.[8] DPP-IV also has functions in the immune system, acting as a co-stimulatory molecule for T-cell activation.[5][8]

Signaling Pathways

Below are simplified diagrams illustrating the roles of DPP-IV and PEP in their respective pathways.

Caption: Role of DPP-IV in incretin hormone regulation.

Caption: Role of Prolyl Endopeptidase (PEP) in neuropeptide metabolism.

Quantitative Data

The following table summarizes the kinetic parameters for DPP-IV and PEP with this compound and similar substrates. Note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

| Enzyme | Substrate | K_m (mM) | V_max | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Porcine Kidney Cortex DPP-IV | Gly-Pro-pNA | 0.138 | 1.397 µmol min⁻¹ mL⁻¹ | 145.0 | 1.05 x 10⁶ | [9] |

| Human Recombinant DPP-IV | Gly-Pro-pNA | 0.692 | N/A | N/A | N/A | [10] |

| Human Recombinant DPP-8 | Gly-Pro-pNA | 0.3 | N/A | N/A | N/A | [11] |

| Human Recombinant DPP-9 | Gly-Pro-pNA | 0.4 | N/A | N/A | N/A | [11] |

| Aeromonas punctata PEP | Z-Gly-Pro-pNA | 0.81 | N/A | 505 | 6.23 x 10⁵ | [1] |

| Flavobacterium sp. PEP | Z-Gly-Pro-pNA | 0.14 | N/A | N/A | N/A | [12] |

N/A: Not available in the cited source.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Enzyme (purified or in a biological sample)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, or 50 mM Potassium Phosphate, pH 7.0)

-

Organic solvent for substrate stock (e.g., DMSO or Dioxane)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates (UV-transparent recommended)

-

Incubator or temperature-controlled plate reader (e.g., 37°C)

Preparation of Reagents

-

Assay Buffer : Prepare a 50 mM Tris-HCl buffer and adjust the pH to the desired value (typically between 7.4 and 8.0).

-

Substrate Stock Solution : Due to the limited solubility of pNA-containing substrates in aqueous solutions, a stock solution in an organic solvent is often required. Dissolve this compound in DMSO to a concentration of 10-50 mM. Store the stock solution at -20°C.

-

Enzyme Solution : Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Experimental Workflow Diagram

References

- 1. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant phenolics as prolyl endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. toyobo.co.jp [toyobo.co.jp]

Application Notes and Protocols for Endpoint Assays Using Suc-Gly-Pro-pNA and Z-Gly-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for endpoint enzymatic assays utilizing the chromogenic substrates Succinyl-Glycyl-Prolyl-p-nitroanilide (Suc-Gly-Pro-pNA) and Carbobenzoxy-Glycyl-Prolyl-p-nitroanilide (Z-Gly-Pro-pNA). These substrates are valuable tools for the characterization of specific proteases, particularly Dipeptidyl Peptidase-IV (DPP-IV) and Prolyl Endopeptidase (PEP), and for the screening of their respective inhibitors. The protocols outlined below are designed for a 96-well plate format, suitable for medium to high-throughput screening applications.

Principle of the Assay

The core principle of this colorimetric endpoint assay is the enzymatic hydrolysis of the peptide-pNA bond. The target enzyme cleaves the substrate, releasing the yellow-colored p-nitroanilide (pNA). The amount of pNA produced is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at a wavelength of 405 nm. By comparing the absorbance of samples with and without a potential inhibitor, the inhibitory activity of the compound can be determined.

Target Enzymes and Substrates

-

Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a crucial role in glucose metabolism by inactivating incretins like GLP-1. This compound is a commonly used chromogenic substrate for DPP-IV.

-